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molecular formula C8H11N3O3 B8414785 5-Formamido-1-(3-formyloxypropyl)pyrazole CAS No. 131654-78-9

5-Formamido-1-(3-formyloxypropyl)pyrazole

Cat. No. B8414785
M. Wt: 197.19 g/mol
InChI Key: VPASZIUKRKKSQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05187160

Procedure details

5-Amino-1-(3-hydroxypropyl)pyrazole (5.3 g) was added to a mixture of acetic anhydride (8.86 ml) and formic acid (7.08 ml) under ice-cooling. The mixture was stirred for two hours at room temperature. The reaction mixture was added to a mixture of ice-water (30 ml), ethyl acetate (30 ml) and tetrahydrofuran (60 ml), and an aqueous solution of potassium carbonate was added thereto to adjust the pH of the mixture to 7. The organic layer was separated and dried over magnesium sulfate. The magnesium sulfate was filtered off, and the filtrate was evaporated under reduced pressure to give 5-formamido-1-(3-formyloxypropyl)pyrazole (6.74 g).
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
8.86 mL
Type
reactant
Reaction Step One
Quantity
7.08 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:6]([CH2:7][CH2:8][CH2:9][OH:10])[N:5]=[CH:4][CH:3]=1.[C:11](OC(=O)C)(=[O:13])C.[CH:18](O)=[O:19].C(=O)([O-])[O-].[K+].[K+]>O1CCCC1.C(OCC)(=O)C>[CH:11]([NH:1][C:2]1[N:6]([CH2:7][CH2:8][CH2:9][O:10][CH:18]=[O:19])[N:5]=[CH:4][CH:3]=1)=[O:13] |f:3.4.5|

Inputs

Step One
Name
Quantity
5.3 g
Type
reactant
Smiles
NC1=CC=NN1CCCO
Name
Quantity
8.86 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
7.08 mL
Type
reactant
Smiles
C(=O)O
Step Two
Name
ice water
Quantity
30 mL
Type
reactant
Smiles
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for two hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The magnesium sulfate was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(=O)NC1=CC=NN1CCCOC=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.74 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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